6-(2-Fluorophenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Description
The compound 6-(2-fluorophenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole belongs to the triazolo-thiadiazole class, a heterocyclic scaffold known for diverse pharmacological activities. Its structure features a 2-fluorophenyl group at position 6 and a methylsulfonyl-piperidinyl moiety at position 3. The 2-fluorophenyl substituent contributes electron-withdrawing effects, which may influence metabolic stability and target binding .
Properties
Molecular Formula |
C15H16FN5O2S2 |
|---|---|
Molecular Weight |
381.5 g/mol |
IUPAC Name |
6-(2-fluorophenyl)-3-(1-methylsulfonylpiperidin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C15H16FN5O2S2/c1-25(22,23)20-8-4-5-10(9-20)13-17-18-15-21(13)19-14(24-15)11-6-2-3-7-12(11)16/h2-3,6-7,10H,4-5,8-9H2,1H3 |
InChI Key |
XAYHKJYGVLJCJA-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCCC(C1)C2=NN=C3N2N=C(S3)C4=CC=CC=C4F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Fluorophenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multiple steps, including the formation of the triazole and thiadiazole rings. Common starting materials might include 2-fluoroaniline, piperidine, and various sulfonylating agents. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production methods for such compounds would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
6-(2-Fluorophenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions would vary depending on the specific transformation desired.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial, antiviral, or anticancer properties.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a drug candidate, targeting specific enzymes or receptors in the body.
Industry
In industry, it might find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-(2-Fluorophenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or disruption of protein-protein interactions.
Comparison with Similar Compounds
Comparison with Structural Analogues
Table 1: Substituent Variations in Triazolo-Thiadiazole Derivatives
Key Observations
- Trimethoxyphenyl (): Electron-rich aromatic systems may improve π-π stacking with hydrophobic enzyme pockets. Biphenyl fluorinated groups (): Fluorine atoms increase lipophilicity and metabolic stability, critical for anticancer activity.
Position 6 Modifications :
- 2-Fluorophenyl (target compound vs. ): In 6-(1-adamantyl)-3-(2-fluorophenyl), the adamantyl group’s bulkiness may reduce solubility but enhance steric interactions with targets .
- Chlorophenyl/naphthoxy (): Larger aromatic systems (e.g., naphthoxy) improve anti-inflammatory efficacy by mimicking prostaglandin structures .
Pharmacological Activity Comparison
Antifungal Potential
The target compound’s methylsulfonyl-piperidinyl group aligns with molecular docking studies predicting activity against 14-α-demethylase (PDB: 3LD6), a key enzyme in fungal ergosterol biosynthesis. Similar compounds with electron-withdrawing substituents (e.g., 3,4-dimethoxyphenyl in ) also show antifungal promise .
Anticancer and Antibacterial Activity
Triazolo-thiadiazoles with fluorinated biphenyl groups () exhibit IC₅₀ values <10 μM against breast cancer (MCF-7) and potent antibacterial effects (MIC: 3.13–12.5 µg/mL). The target compound’s 2-fluorophenyl group may similarly enhance cytotoxicity via DNA intercalation or topoisomerase inhibition .
Anti-inflammatory Activity
Naphthoxy derivatives () demonstrate 70–80% inhibition of carrageenan-induced edema (vs. 82% for naproxen), with reduced ulcerogenicity. The methylsulfonyl group in the target compound could mimic sulfonamide-based anti-inflammatory drugs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
